6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
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Overview
Description
Synthesis Analysis
The synthesis of 6-deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose derivatives involves multiple steps, including the use of tetrabutylammonium fluoride in acetonitrile, yielding products like 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in significant yields. This process establishes the core fluorinated structure essential for its distinctive properties (Foster, Hems, & Webber, 1967).
Molecular Structure Analysis
X-ray crystallography has been used to elucidate the molecular structure of similar compounds, such as 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This analysis reveals the crystal packing and conformational details, contributing to a deeper understanding of its structural characteristics (Argentini, Weinreich, Oberti, & Ungaretti, 1986).
Scientific Research Applications
PET Radioligand Development
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose has been explored for its potential in developing PET (Positron Emission Tomography) radioligands. A study by Neal et al. (2005) synthesized 6-deoxy-6-[18F]fluoro-D-glucose ([18F]6FDG) from this compound. This radioligand may be more representative in vivo for assessing glucose transport than 2FDG (Neal, T., Schumann, W., Berridge, M., & Landau, B., 2005).
Synthesis of Modified Glucose Derivatives
Tsoukala et al. (2008) and (2007) described the chemical synthesis of various modified glucose derivatives using 3-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose. These derivatives are precursors for nucleosides like thymine, which have potential antitumor or antiviral properties (Tsoukala, E., Manta, S., Tzioumaki, N., Agelis, G., & Komiotis, D., 2008) and (Tsoukala, E., Agelis, G., Dolinšek, J., Botić, T., Cencič, A., & Komiotis, D., 2007).
Applications in Coordination Chemistry
Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes using derivatives of 6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose. These complexes exhibited different catalytic properties in catecholoxidase-like reactions, highlighting the compound's utility in coordination chemistry and possibly in enzymatic studies (Gottschaldt, M., Wegner, R., Görls, H., Klüfers, P., Jäger, E., & Klemm, D., 2004).
Synthesis of Monosaccharides and Carbanucleosides
Research by Hung et al. (2001) and Roy et al. (2006) demonstrated the synthesis of various monosaccharides and carbanucleosides from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose derivatives. This work shows the compound's versatility in synthesizing structurally diverse molecules, which can be important for the development of pharmaceuticals and biochemical research (Hung, S., Thopate, S., & Puranik, R., 2001) and (Roy, B., Maity, J., Drew, M., Achari, B., & Mandal, S., 2006).
Safety And Hazards
The safety and hazards associated with 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the search results. However, it is important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for the use of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the search results. However, given its profound effectiveness against diverse viral infections, it offers immense potential for therapeutic interventions1.
properties
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source
|
Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
CAS RN |
87586-05-8 |
Source
|
Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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